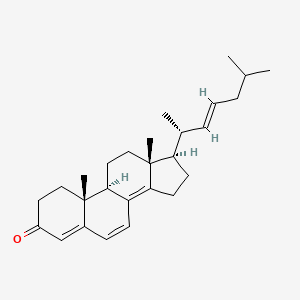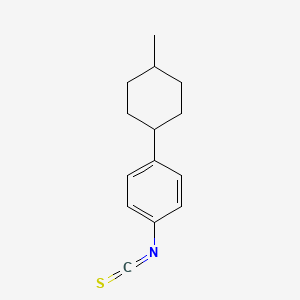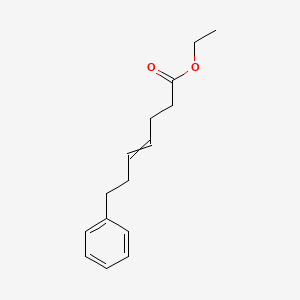
Ethyl 7-phenylhept-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-phenylhept-4-enoate is an organic compound classified as an ester. It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, with a phenyl group attached to the seventh carbon of the hept-4-enoate chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 7-phenylhept-4-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion.
Another method involves the use of nickel-catalyzed vinylarylation of alkenyl cyanocarboxylic esters. This reaction is carried out under nitrogen atmosphere with nickel chloride as the catalyst and anhydrous solvents like dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production and minimizes human error.
化学反应分析
Types of Reactions
Ethyl 7-phenylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Ethyl 7-phenylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of ethyl 7-phenylhept-4-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the phenyl group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: Contains a phenyl group but has a different ester structure.
Uniqueness
Ethyl 7-phenylhept-4-enoate is unique due to its specific structure, which combines an ethyl ester with a phenyl group attached to a hept-4-enoate chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
120756-20-9 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
ethyl 7-phenylhept-4-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-5,7-8,11-12H,2,6,9-10,13H2,1H3 |
InChI 键 |
RXIWIHODLZPRNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC=CCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


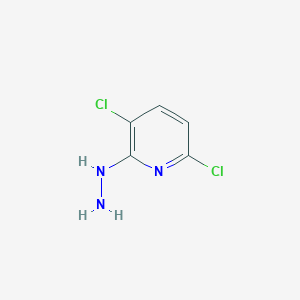

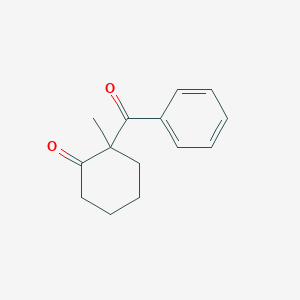
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)


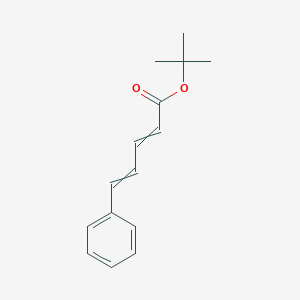
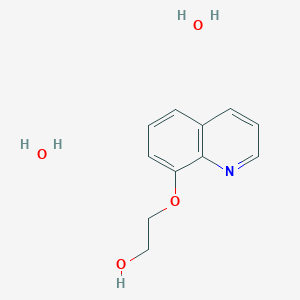
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
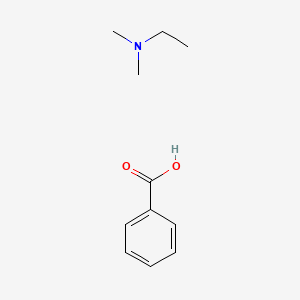
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
